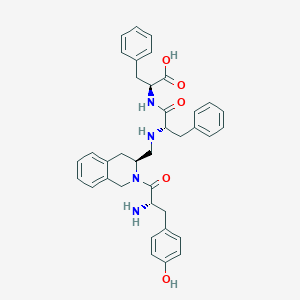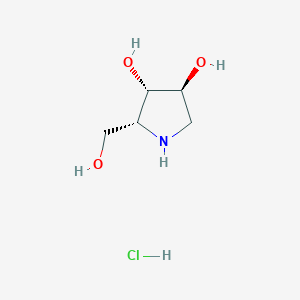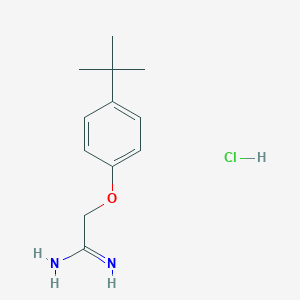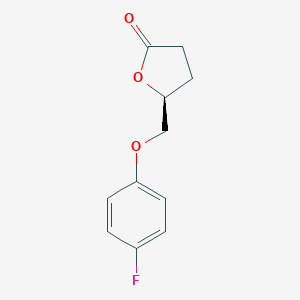
Acide trichloroacétique-1-13C
Vue d'ensemble
Description
Synthesis Analysis
Trichloroacetic acid has been used as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their corresponding 2(1H)-thiones through a one-pot, three-component reaction under solvent-free conditions, showcasing its versatility and efficiency as a catalyst in organic synthesis (Karimi-Jaberi & Moaddeli, 2012). Similarly, its catalytic properties have been utilized in the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its broad applicability in facilitating various chemical reactions (Karimi-Jaberi & Zarei, 2013).
Molecular Structure Analysis
The molecular structure of trichloroacetic acid has been characterized through neutron diffraction studies, revealing detailed insights into its hydrogen-bonded dimer formation and molecular dimensions. The structure is monoclinic, with specific bond lengths and angles that contribute to its chemical behavior and reactivity (Jönsson & Hamilton, 1972).
Chemical Reactions and Properties
Trichloroacetic acid participates in a variety of chemical reactions, acting as both a reactant and a catalyst. Its reactivity with different compounds, such as in the synthesis of highly functionalized piperidines, illustrates its chemical versatility and importance in synthetic chemistry (Hazeri & Fereidooni, 2015).
Physical Properties Analysis
The physical properties of trichloroacetic acid, such as its stability under various concentrations and storage conditions, have been thoroughly investigated. Studies indicate that its potency remains stable for extended periods when stored in amber glass bottles under refrigeration, which is critical for its effective use in various applications (Spinowitz & Rumsfield, 1989).
Chemical Properties Analysis
The chemical properties of trichloroacetic acid, including its binding with proteins and its behavior under different chemical environments, have been examined to understand its interactions and effects at the molecular level. For example, the binding of trichloroacetic acid by proteins has implications for its use in biological contexts, highlighting its role in protein coagulation and separation processes (Grimbleby & Ntailianas, 1961).
Applications De Recherche Scientifique
Précipitation des protéines
L'acide trichloroacétique, y compris sa variante isotopique, l'acide trichloroacétique-1-13C, est traditionnellement utilisé pour précipiter les protéines . C'est une technique courante en biochimie pour concentrer et désaler les solutions de protéines.
Détermination de la concentration protéique
L'this compound a été utilisé pour déterminer la concentration protéique par précipitation quantitative . Cette méthode est basée sur le principe que les protéines en solution précipiteront lorsqu'elles sont traitées avec de l'acide trichloroacétique, et la quantité de protéines précipitées peut être mesurée pour déterminer la concentration protéique.
Décalcifiant et fixateur en microscopie
Dans le domaine de la microscopie, l'this compound est utilisé comme décalcifiant et fixateur . Il aide à la préservation des tissus biologiques pour l'examen au microscope.
Séquençage des protéines
L'this compound est utilisé dans le séquençage des protéines . Il aide à déterminer la séquence d'acides aminés d'une protéine, ainsi que la conformation que la protéine adopte et la mesure dans laquelle elle est complexée avec d'autres molécules.
Détection de l'albumine
L'this compound est utilisé dans la détection de l'albumine , un type de protéine qui est soluble dans l'eau et que l'on trouve dans le plasma sanguin. Elle est souvent mesurée pour évaluer la fonction rénale ou l'état nutritionnel.
Synthèse organique
L'this compound est utilisé dans la synthèse organique . Il peut agir comme un réactif dans diverses réactions chimiques, contribuant à la synthèse de molécules organiques complexes.
Étalon interne en chromatographie
L'this compound est utilisé comme étalon interne en chromatographie . Il aide à la détermination précise des acides haloacétiques (HAA) dans l'eau potable, répondant aux niveaux minimaux de contamination requis par l'EPA des États-Unis.
Recherche environnementale
L'this compound peut être utilisé en recherche environnementale . Il a été trouvé comme polluant atmosphérique secondaire et était considéré comme une raison du déclin des forêts de conifères .
Mécanisme D'action
Target of Action
Trichloroacetic acid-1-13C, an analogue of acetic acid, is a strong acid where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . It primarily targets macromolecules including proteins, DNA, and RNA . It is used as a precipitant in clinical chemistry and biochemistry .
Mode of Action
It is known that it interacts with its targets (proteins, dna, and rna) and causes precipitation . This interaction and the resulting changes are crucial for its use in biochemistry and clinical chemistry.
Result of Action
The primary result of Trichloroacetic acid-1-13C’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This property is utilized in various biochemical and clinical chemistry applications.
Safety and Hazards
Trichloroacetic acid-1-13C is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to use personal protective equipment as required, do not breathe dust, and use only in well-ventilated areas .
Relevant Papers
There are numerous papers available that provide more detailed information about Trichloroacetic acid-1-13C . These papers cover a wide range of topics, including its chemical properties, uses, and potential health effects. For a more comprehensive understanding, it is recommended to review these papers.
Propriétés
IUPAC Name |
2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565653 | |
| Record name | Trichloro(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173470-69-4 | |
| Record name | Trichloro(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 173470-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)





